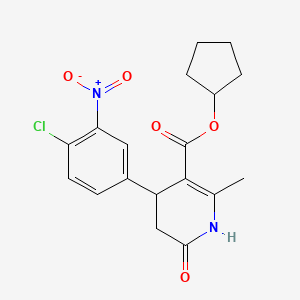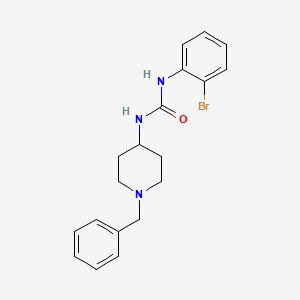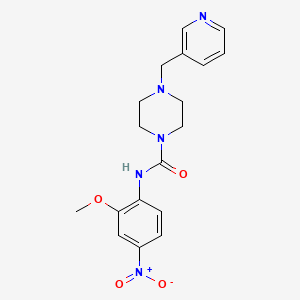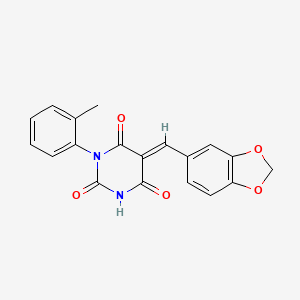![molecular formula C17H16N2O3 B4664527 N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide](/img/structure/B4664527.png)
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide
描述
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide, also known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a derivative of N-phenylacetylprolylglycine ethyl ester (Gly-Pro-Arg-Pro), which is a neuropeptide that has been shown to improve cognitive function and memory. ANPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been investigated.
作用机制
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have a unique mechanism of action that involves the inhibition of angiotensin-converting enzyme (ACE) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). ACE is an enzyme that converts angiotensin I to angiotensin II, which is a potent vasoconstrictor that increases blood pressure. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide inhibits ACE, which results in the dilation of blood vessels and the reduction of blood pressure. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide activates PPARγ, which results in the improvement of insulin sensitivity and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have various biochemical and physiological effects that are related to its mechanism of action. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to reduce blood pressure and improve endothelial function, which is the ability of blood vessels to dilate and contract in response to changes in blood flow. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been shown to improve glucose and lipid metabolism, which is related to its activation of PPARγ. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases.
实验室实验的优点和局限性
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has several advantages for lab experiments, including its unique mechanism of action, its potential applications in various fields of scientific research, and its ability to be modified to improve its pharmacological properties. However, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide also has limitations, including its limited solubility in water and its potential toxicity at high doses. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide should be used with caution in lab experiments, and its pharmacological properties should be carefully evaluated before its use in animal or human studies.
未来方向
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the investigation of its potential to improve cognitive function and memory, and the investigation of its potential to inhibit the growth and proliferation of cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide derivatives can be synthesized and tested for their potential to target specific receptors and enzymes that are implicated in various diseases. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide can also be investigated for its potential to improve cognitive function and memory in animal models and human studies. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide can be further investigated for its potential to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
科学研究应用
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated for its potential to improve cognitive function and memory. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to enhance long-term potentiation, which is a cellular mechanism that underlies learning and memory. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been investigated for its potential to protect neurons from oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative diseases.
In cancer research, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated for its potential to induce apoptosis, which is a programmed cell death mechanism that is disrupted in cancer cells. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has also been investigated for its potential to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis.
In drug discovery, N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been investigated as a lead compound for the development of new drugs. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide has been shown to have a unique structure that can be modified to improve its pharmacological properties. N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide derivatives have been synthesized and tested for their potential to target specific receptors and enzymes that are implicated in various diseases.
属性
IUPAC Name |
N-[2-(2-anilino-2-oxoacetyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-15(20)19-14-11-7-6-10-13(14)16(21)17(22)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRQBAMHKNQGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4664477.png)
![N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4664481.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4664488.png)

![N-(2,3-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664505.png)


![(3-aminothieno[2,3-b]pyridin-2-yl)[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanone](/img/structure/B4664521.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4664531.png)
![6-methyl-4-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4664533.png)
![[6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4664541.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4664553.png)